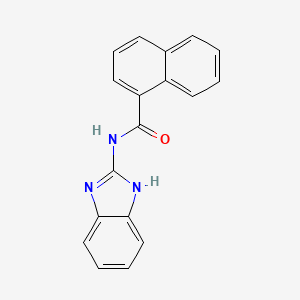![molecular formula C18H13FO4S B14148381 5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-99-3](/img/structure/B14148381.png)
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a fluorophenyl group attached to a sulfanyl moiety, which is further connected to a dimethoxynaphthalene-1,4-dione structure. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxynaphthalene-1,4-dione and 4-fluorothiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The 4-fluorothiophenol is reacted with 2,3-dimethoxynaphthalene-1,4-dione in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
科学的研究の応用
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione
- 5-(4-Bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione
- 5-(4-Methylphenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione
Uniqueness
5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
特性
CAS番号 |
89226-99-3 |
|---|---|
分子式 |
C18H13FO4S |
分子量 |
344.4 g/mol |
IUPAC名 |
5-(4-fluorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H13FO4S/c1-22-17-15(20)12-4-3-5-13(14(12)16(21)18(17)23-2)24-11-8-6-10(19)7-9-11/h3-9H,1-2H3 |
InChIキー |
HVCQKOQFWZHMKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
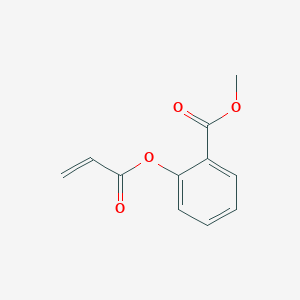
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)

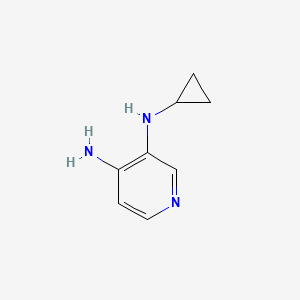
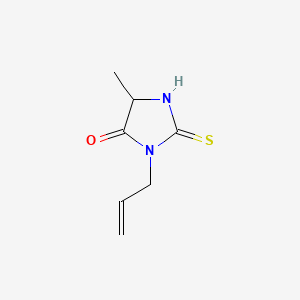
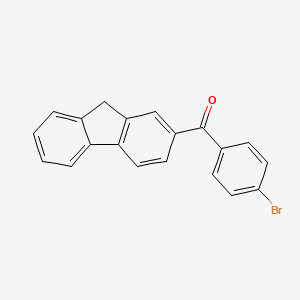
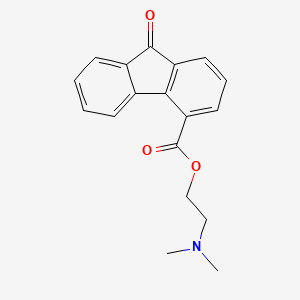
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)


![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
